(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride
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Overview
Description
(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride typically involves the reaction of 2-methyl-1H-1,2,3-triazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can undergo such transformations depending on the substituents attached to the triazole ring.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonates.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of sulfonamide linkages, which are common in pharmaceuticals .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as an antimicrobial agent. Derivatives of triazoles have shown activity against various bacterial and fungal strains, making them candidates for the development of new antibiotics .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to form stable sulfonamide bonds makes it valuable in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile involved in the reaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride include:
(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Known for its coordination chemistry with transition metals.
Uniqueness
What sets this compound apart is its sulfonyl chloride group, which imparts unique reactivity and makes it a versatile intermediate in organic synthesis. Its ability to form stable sulfonamide bonds is particularly valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C4H6ClN3O2S |
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Molecular Weight |
195.63 g/mol |
IUPAC Name |
(2-methyltriazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-6-2-4(7-8)3-11(5,9)10/h2H,3H2,1H3 |
InChI Key |
MKSBABZZADZQBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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